
Chemical Profile of 2'-Methoxy-5'-nitrobenzamil

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2'-Methoxy-5'-nitrobenzamil
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Get Quote

First, it is helpful to understand the basic chemical properties of your target analyte, as these influence its

behavior during LC-MS analysis.

Property Description

CAS Registry
Number

122341-74-6 [1] [2]

Molecular
Formula

C₁₄H₁₅ClN₈O₄ [1]

Molecular
Weight

394.78 g/mol [1]

Chemical
Class

Amiloride analog [2]

IUPAC Name 3,5-Diamino-6-chloro-N-[N'-[(2-methoxy-5-
nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide [1]

SMILES C1=C(N+=O)C=CC(=C1CN=C(NC(=O)C2=C(N=C(N)C(=N2)Cl)N)N)OC [1]

Proposed LC-MS/MS Analytical Protocol
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This protocol is adapted from general principles and specific methods used for structurally complex or

amine-containing pharmaceuticals [3] [4]. You should treat it as a starting point for method development and

optimization.

1. Instrumentation and Software

LC System: Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) system.

Mass Spectrometer: Triple quadrupole (QQQ) mass spectrometer with electrospray ionization (ESI).
Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and

selectivity [3] [4].
Software: Instrument-specific software for data acquisition and analysis.

2. Recommended Chromatographic Conditions The goal is to achieve good separation and peak shape for

the analyte.

Parameter Recommended Condition

Analytical Column Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent C18

column [3].

Mobile Phase A 0.1% (v/v) Formic acid in water [3].

Mobile Phase B Methanol or Acetonitrile [3].

Gradient Elution Optimize from 5% B to 95% B over 10-15 minutes [3].

Column
Temperature

40 °C

Flow Rate 0.3 - 0.4 mL/min

Injection Volume 5 - 10 µL

3. Proposed Mass Spectrometric Conditions Optimal MS parameters must be determined experimentally

via direct infusion of a standard.
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Parameter Setting / Optimization Goal

Ionization Mode Positive ESI (+ESI) [5] [6].

Source Temperature e.g., 150 °C [4]

Desolvation Temperature e.g., 500 °C [4]

Capillary Voltage Optimize (e.g., 3.0 kV)

Desolvation Gas Flow Optimize (e.g., 1000 L/hr)

| MRM Transitions | Precursor Ion > Product Ion (Collision Energy) • Quantifier: [M+H]⁺ (m/z 395.1) >

Most abundant fragment • Qualifier: [M+H]⁺ (m/z 395.1) > Second most abundant fragment |

4. Sample Preparation Workflow A generic sample preparation procedure is outlined below. The optimal

technique depends on your sample matrix (e.g., plasma, urine, formulation).
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Sample (e.g., 100 µL)

Add Internal Standard
(if available)

Protein Precipitation
(3x vol. cold ACN)

Vortex & Centrifuge
(10,000 x g, 10 min, 4°C)

Collect Supernatant

Evaporate to Dryness
(N₂ stream, 40°C)

Reconstitute
(100 µL initial mobile phase)

Vortex & Centrifuge

Transfer to Vial

LC MS/MS Analysis

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 8 Tech Support

https://www.smolecule.com/products/s587044?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


LC-MS/MS Analysis

Click to download full resolution via product page

Note: For complex matrices, consider using Solid Phase Extraction (SPE) with a cartridge like a Carbon A

SPE column for better clean-up and sensitivity [3].

Method Validation Parameters

Once a method is developed, it should be validated. The following table outlines key parameters to assess,

drawing from validation guidelines cited in the search results [3] [7].

Validation Parameter Assessment Criteria & Target

Specificity/Selectivity No interference from blank matrix at the retention time of the

analyte [3].

Linearity & Range Minimum of 5 concentration levels. Correlation coefficient (r) ≥ 0.99

[4].

Accuracy (Recovery) Reported as % recovery. Acceptable range typically 85-115% [3].

Precision Intra-day & Inter-day Precision: Expressed as % RSD. Should be
≤15% (≤20% at LLOQ) [3] [7].

Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.

Lower Limit of Quantification
(LLOQ)

Signal-to-noise ratio ≥ 10. Accuracy and precision within ±20% [4].

Stability Evaluate in matrix under various conditions (bench-top, freeze-

thaw, long-term frozen) [4].

Experimental Workflow for Method Development
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This diagram illustrates the logical steps to take your analysis from start to finish, incorporating validation

and application.

1. Standard Preparation 2. MS Parameter Optimization
(Direct Infusion)

3. LC Method Development
(Gradient, Column, MP)

4. Sample Prep Optimization
(PPT, SPE, etc.) 5. Full Method Validation 6. Application to Real Samples

Click to download full resolution via product page

Critical Considerations and Troubleshooting

Ionization Efficiency: The presence of multiple amine groups and a nitro-group in the structure may

lead to variable protonation and adduct formation ([M+Na]⁺, [M+K]⁺) in the ion source. Monitor for
these ions during optimization [5].

Mobile Phase Selection: The nitro group is electron-withdrawing. Acidic mobile phases (with formic
acid) help protonate the molecule and promote [M+H]⁺ ion formation, which is typically more stable

and sensitive in positive ion mode [3].
Matrix Effects: If analyzing biological samples, matrix effects can suppress or enhance ionization.

Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, perform a post-column
infusion experiment to quantify and mitigate matrix effects [4].

Degradation Products: Be aware of potential degradation products. Forced degradation studies
(acid, base, oxidation, heat, light) can help identify these and ensure the method's stability-indicating

capability [7].

I hope this structured protocol provides a solid foundation for your work. The lack of a pre-existing method

for 2'-Methoxy-5'-nitrobenzamil means that your expertise in experimental optimization will be key to its

success.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Chemical Profile of 2'-Methoxy-5'-nitrobenzamil]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b587044#2-methoxy-5-

nitrobenzamil-lc-ms-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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